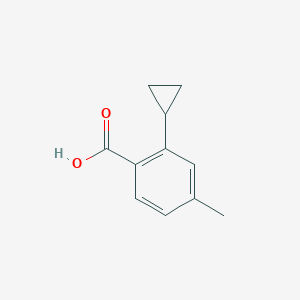

2-Cyclopropyl-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-5-9(11(12)13)10(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRCEBVNYDKBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Intermolecular Interactions

Experimental Determination of Molecular Geometry

Experimental data is crucial for accurately defining the geometric parameters of a molecule, such as bond lengths, bond angles, and dihedral angles, and for understanding its conformation in the solid state.

As of the latest available information, no public X-ray crystallography studies for 2-Cyclopropyl-4-methylbenzoic acid have been found. Such studies are essential for providing definitive proof of the molecular structure in the crystalline form and offer a wealth of information.

Without experimental crystallographic data, a definitive analysis of the bond lengths and bond angles of this compound cannot be provided.

The preferred conformation of this compound in the solid state is unknown due to the absence of single-crystal X-ray diffraction data.

X-ray Crystallography Studies

Computational Elucidation of Molecular Conformation

While chemical databases provide computed properties, in-depth studies on the optimized geometries and the relative energies of different conformational isomers of this compound have not been identified. Such studies would be valuable in understanding the molecule's flexibility and the rotational barriers of its substituent groups.

Intramolecular Interactions and Strain Analysis

The proximity of the cyclopropyl (B3062369) and carboxylic acid groups at the ortho positions introduces significant intramolecular interactions and potential steric strain. The rotational freedom of the cyclopropyl and carboxylic acid groups is likely hindered, leading to a preferred conformation that minimizes repulsive forces.

Computational studies on similar ortho-substituted benzoic acids suggest that the molecule will adopt a conformation that balances the steric hindrance between the substituents and the planarity of the benzene (B151609) ring. The cyclopropyl group, with its three-membered ring, possesses inherent ring strain, which could be influenced by its interaction with the adjacent carboxylic acid group. A detailed strain analysis, which would require specific computational chemistry studies such as Density Functional Theory (DFT) calculations for this exact molecule, is not currently available in published literature. Such an analysis would quantify the energetic penalties associated with different rotational isomers and provide insight into the most stable conformation.

Hydrogen Bonding Networks in Crystalline Forms

In the solid state, benzoic acid and its derivatives typically form extensive hydrogen bonding networks, which are crucial in determining their crystal packing and physical properties.

It is highly probable that this compound molecules form centrosymmetric dimers in the crystalline state through classic O-H···O hydrogen bonds between their carboxylic acid groups. This is a well-documented and characteristic interaction for carboxylic acids. In these dimers, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second, symmetrically related molecule, and vice versa. This strong interaction is a primary driver for the crystallization of benzoic acids and significantly influences their melting points and solubility.

A crystallographic study of the related compound, 4-(Cyclopropanecarboxamido)benzoic acid, confirms the presence of such classic cyclic carboxylic acid O—H···O hydrogen-bonding interactions, forming centrosymmetric dimers. This provides strong evidence that this compound would exhibit similar behavior.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Based on Analogous Structures)

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| O-H···O | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | 2.6 - 2.7 | 170 - 180 |

In addition to the strong O-H···O hydrogen bonds, weaker C-H···O interactions are also likely to play a role in the crystal packing of this compound. These interactions can occur between the C-H bonds of the cyclopropyl group or the benzene ring and the oxygen atoms of the carboxylic acid group of neighboring molecules.

Table 2: Potential Weak C-H···O Interactions in Crystalline this compound

| Donor Group | C-H Bond Type | Acceptor Atom |

| Cyclopropyl | Aliphatic | Carbonyl or Hydroxyl Oxygen |

| Benzene Ring | Aromatic | Carbonyl or Hydroxyl Oxygen |

| Methyl Group | Aliphatic | Carbonyl or Hydroxyl Oxygen |

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of 2-cyclopropyl-4-methylbenzoic acid would provide characteristic signals corresponding to each unique proton and carbon atom in the molecule.

For the ¹H NMR spectrum , one would anticipate signals for the protons of the cyclopropyl (B3062369) group, the methyl group, the aromatic ring, and the carboxylic acid. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region. The methyl protons would present as a singlet, and the aromatic protons would show distinct splitting patterns based on their positions on the substituted ring. The carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum , distinct peaks would be expected for the carbons of the cyclopropyl ring, the methyl group, the aromatic ring carbons (with different shifts for substituted and unsubstituted positions), and the carbonyl carbon of the carboxylic acid, which would appear significantly downfield.

Currently, there are no publicly available, experimentally determined or high-fidelity predicted ¹H and ¹³C NMR data specifically for this compound to populate a detailed chemical shift table.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY would reveal correlations between coupled protons, for instance, between the protons on the cyclopropyl ring and between adjacent protons on the aromatic ring.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the cyclopropyl and methyl substituents and the benzoic acid core.

No 2D NMR studies for this compound have been found in the public domain.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting NMR chemical shifts. imist.maresearchgate.netresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts. Such calculations are valuable for confirming experimental assignments or for predicting spectra of unknown compounds. conicet.gov.arnih.gov

A search of scientific literature did not yield any studies that have performed and published GIAO calculations for this compound.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. nih.govnih.govacs.org It involves calculating the magnetic shielding at a point in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). nih.govnih.gov Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. wikipedia.org

For this compound, NICS calculations would quantify the aromaticity of the benzene (B151609) ring and could be used to study the electronic effects of the cyclopropyl and methyl substituents on the ring current.

Specific NICS values for this compound are not available in published research.

Vibrational Spectroscopy (FT-IR, FT-Raman)

An experimental FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-H stretching of the aromatic, methyl, and cyclopropyl groups, and various bending and skeletal vibrations. The FT-Raman spectrum would complement the FT-IR data, often showing stronger signals for non-polar bonds.

A detailed analysis involves assigning each observed band to a specific vibrational mode of the molecule. This assignment is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and the Potential Energy Distribution (PED). actascientific.comresearchgate.net The PED indicates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration, allowing for a precise assignment. actascientific.com

No published FT-IR or FT-Raman spectra, nor any accompanying vibrational analysis with PED calculations for this compound, could be located.

Analysis of Characteristic Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of this compound are presented in the table below.

Table 1: Characteristic IR Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3200-2500 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Cyclopropyl & Methyl) | Stretching | 3000-2850 |

| Carbonyl (C=O) | Stretching | 1700-1680 |

| Aromatic C=C | Stretching | 1610, 1514, 1479 |

| Carboxylic Acid (C-O) | Stretching | 1350-1200 |

| In-plane O-H Bending | Bending | 1440-1395 |

| In-plane C-H Bending | Bending | 1300-1000 |

The IR spectrum of a related compound, 4-hydroxy-3-methylbenzoic acid, shows O-H stretching vibrations around 3285 and 3231 cm⁻¹. rasayanjournal.co.in For benzene derivatives, C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. rasayanjournal.co.in In the case of 4-hydroxy-3-methylbenzoic acid, these are observed at 3077, 3058, and 2980 cm⁻¹. rasayanjournal.co.in The C-C stretching vibrations within the aromatic ring for benzene derivatives are generally found in the 1430-1625 cm⁻¹ range. rasayanjournal.co.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Organic molecules undergo electronic transitions upon absorbing UV or visible light, promoting an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For many organic molecules, these transitions fall within the 200-400 nm UV range and the 400-700 nm visible range. libretexts.orglibretexts.org The specific transitions that are accessible in the 200-800 nm range are typically n to π* and π to π* transitions. libretexts.org

Molecules with conjugated π systems are particularly well-suited for study by UV-Vis spectroscopy. libretexts.org In these systems, the energy gap for π-π* transitions is reduced compared to isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org The presence of conjugated pi-bonding systems in a molecule like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) leads to light absorption in the UV range. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions due to the electronic transitions within the benzene ring and the carboxylic acid group. The exact absorption maximum (λmax) is influenced by the substitution pattern on the benzene ring.

The polarity of the solvent can influence the UV-Vis absorption spectrum of a compound. scribd.com These solvent effects can arise from non-specific interactions, such as dielectric enrichment, or specific interactions like hydrogen bonding. scribd.com A change in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. biointerfaceresearch.com For instance, some aminoazobenzene dyes exhibit a bathochromic shift in solvents with higher proton acceptor ability and dipolarity/polarizability. scribd.com The interaction between the solute and solvent molecules is a key factor in these shifts. scribd.com In the case of o-cresol (B1677501), switching to aromatic solvents like benzene and toluene (B28343) from non-aromatic ones results in a red shift of the maximum absorption peak and a notable change in the spectral shape. nih.gov This is attributed to π-complexation interactions between o-cresol and the aromatic solvent molecules. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

In a mass spectrometer, a molecule is ionized, typically by electron impact, to form a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and fragments into smaller, positively charged ions and neutral radicals. chemguide.co.uk The pattern of these fragments provides a fingerprint that can be used to identify the compound.

For aromatic carboxylic acids like benzoic acid, common fragmentation patterns include the loss of the hydroxyl group (-OH) to form an [M-17]+ ion and the loss of the entire carboxyl group (-COOH) to form an [M-45]+ ion. libretexts.org The fragmentation of benzoic acid often results in a prominent peak corresponding to the benzoyl cation [C6H5CO]+ (m/z 105), which can be very stable due to resonance. youtube.com Another common fragment for monosubstituted benzene compounds is the phenyl cation [C6H5]+ at m/z 77. youtube.comdocbrown.info

The mass spectrum of 4-methylbenzoic acid (p-toluic acid), an isomer of the title compound, shows a molecular ion peak at m/z 136. nist.gov Its fragmentation pattern would be expected to be similar to benzoic acid, with characteristic peaks adjusted for the presence of the methyl group.

Table 2: Predicted Fragmentation of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Loss |

| [M]+ | 176 | - |

| [M-OH]+ | 159 | Loss of hydroxyl radical |

| [M-COOH]+ | 131 | Loss of carboxyl group |

| [C7H7O]+ | 119 | Loss of cyclopropyl group and CO |

| [C7H7]+ | 91 | Tropylium ion |

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be effectively used to assess the purity of a sample. The gas chromatogram will show the separation of different components in a mixture, and the mass spectrometer can then provide a mass spectrum for each separated component, allowing for their identification. This makes GC-MS a valuable tool for confirming the identity and purity of synthesized compounds like this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

DFT and HF are foundational quantum mechanical methods used to approximate the electronic structure of molecules. HF theory provides a fundamental approach but does not fully account for electron correlation. DFT, particularly with hybrid functionals like B3LYP, incorporates electron correlation, generally offering a more accurate description of molecular properties.

Basis Set Selection and Optimization Strategies

The accuracy of DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules like substituted benzoic acids, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. researchgate.netrowansci.comyoutube.com The "d" and "p" notations indicate the addition of polarization functions, which allow for more flexibility in the orbital shapes and are crucial for describing chemical bonds accurately. youtube.comarxiv.org Diffuse functions, denoted by "+", are important for describing anions and non-covalent interactions. youtube.com

An optimization strategy would involve starting with an initial geometry of 2-Cyclopropyl-4-methylbenzoic acid and systematically adjusting its bond lengths, angles, and dihedrals to find the lowest energy conformation, or the global minimum on the potential energy surface. This optimized structure represents the most stable arrangement of the atoms.

Comparative Analysis of Theoretical and Experimental Data

A key validation of computational methods is the comparison of calculated data with experimental results. researchgate.netresearchgate.netrsc.org For this compound, theoretical calculations would yield parameters such as bond lengths, bond angles, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. These could then be compared against data from X-ray crystallography, FTIR spectroscopy, and NMR spectroscopy.

Furthermore, properties like the acid dissociation constant (pKa) can be estimated computationally and compared to experimental values to gauge the accuracy of the theoretical model. wuxiapptec.com For instance, studies on similar molecules like other substituted benzoic acids have shown good correlation between calculated gas-phase acidities and experimental values. mdpi.com Such a comparison for this compound would provide confidence in the computational model's ability to predict its chemical behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. FMO theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions. wikipedia.org

HOMO-LUMO Energy Gaps and Molecular Stability

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. wikipedia.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.orgresearchgate.net

Charge Transfer within the Molecule

FMO analysis is also instrumental in understanding intramolecular charge transfer (ICT). ias.ac.in When the molecule absorbs light, an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this excitation results in a transfer of electron density from one region to another. In this compound, this could involve charge transfer from the substituted benzene (B151609) ring (the donor) to the carboxylic acid group (the acceptor). Theoretical studies on related methyl benzoate (B1203000) derivatives have explored these ICT phenomena in detail. nih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. wuxiapptec.comactascientific.com

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the carboxylic group. actascientific.com Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These would be found around the acidic hydrogen of the carboxyl group and, to a lesser extent, the other hydrogen atoms. wuxiapptec.comactascientific.com The MEP map would also visualize the electronic influence of the cyclopropyl (B3062369) and methyl substituents on the aromatic ring's electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netbldpharm.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the classical Lewis structure concept. researchgate.net

Bonding Interactions and Electron Delocalization

NBO analysis quantifies the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions, calculated using second-order perturbation theory, reveals the extent of electron delocalization, also known as hyperconjugation. researchgate.net These delocalization effects are crucial for understanding molecular stability and reactivity. vaia.comsigmaaldrich.comnih.gov

In this compound, significant delocalization interactions would be expected between the π orbitals of the benzene ring and the p-type lone pairs of the carboxylic oxygen atoms. Furthermore, the cyclopropyl group, known for its ability to stabilize adjacent positive charges through its unique "bent" bonds, could participate in hyperconjugative interactions with the aromatic system. nih.gov

Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C6) | π(C2-C3) | High | π-π delocalization in the aromatic ring |

| LP(O1) | π(C7=O2) | High | Resonance in the carboxylic acid group |

| σ(C8-C9) | π(C1-C6) | Moderate | σ-π* hyperconjugation from the cyclopropyl group |

Note: The atom numbering is hypothetical.

Global Reactivity Descriptors

These parameters are crucial for predicting the general chemical behavior of a molecule. For instance, a small HOMO-LUMO gap is indicative of high reactivity, as less energy is required to excite an electron to a higher energy state.

Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optical technologies. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods can predict the first hyperpolarizability (β), a key indicator of a molecule's potential as an NLO material.

Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer. In this compound, the combination of the electron-donating methyl and cyclopropyl groups with the electron-withdrawing carboxylic acid group could facilitate such charge transfer, potentially leading to notable NLO properties.

Hypothetical Non-Linear Optical Properties of this compound

| Property | Component | Hypothetical Value (a.u.) |

| Dipole Moment (μ) | μtotal | 2.5 |

| Polarizability (α) | αtotal | 150 |

| First Hyperpolarizability (β) | βtotal | 5 x 10-30 |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-cyclopropyl-4-methylbenzoic acid, participating in a range of reactions typical for this functional group.

This compound can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

A similar process is seen in the synthesis of related compounds, such as the esterification of 2-methyl-4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst to produce methyl 2-methyl-4-acetylbenzoate. google.com Another relevant example is the synthesis of 2-propoxy-5-methylbenzoic acid, where the ethyl ester of p-cresotinic acid is prepared and subsequently hydrolyzed. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 2-cyclopropyl-4-methylbenzoate | Fischer Esterification |

This table presents hypothetical esterification reactions of this compound based on established chemical principles.

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate.

As a carboxylic acid, this compound can donate a proton from its hydroxyl group, establishing an equilibrium in aqueous solutions. The acidity of the carboxylic acid, quantified by its pKa value, is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The pKa of the parent compound, benzoic acid, is approximately 4.2. For 4-methylbenzoic acid (p-toluic acid), the electron-donating methyl group slightly destabilizes the carboxylate anion, making it a weaker acid with a pKa of about 4.37. hmdb.cawikipedia.org In this compound, the presence of the cyclopropyl (B3062369) group at the 2-position further influences the acidity. The cyclopropyl group is known to be electron-donating through both induction and hyperconjugation. rsc.org This additional electron-donating character is expected to further destabilize the conjugate base, likely resulting in a slightly higher pKa compared to 4-methylbenzoic acid, rendering it a weaker acid.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to substitution reactions, with the regioselectivity and rate of these reactions being governed by the directing and activating or deactivating effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such reactions on this compound is determined by the combined influence of the cyclopropyl, methyl, and carboxylic acid groups.

Both the cyclopropyl and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. rsc.org The cyclopropyl group, in particular, is a strong activating group. rsc.org Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The directing effects of these substituents on this compound are as follows:

The cyclopropyl group at C2 directs incoming electrophiles to the C1 (ipso-position, not typically substituted), C3, and C6 positions.

The methyl group at C4 directs incoming electrophiles to the C3 and C5 positions.

The carboxylic acid group at C1 directs incoming electrophiles to the C3 and C5 positions.

Considering these combined effects, the C3 and C5 positions are the most likely sites for electrophilic attack, as they are activated by the ortho/para-directing cyclopropyl and methyl groups and are meta to the deactivating carboxylic acid group. The C6 position is also activated by the cyclopropyl group but is ortho to the bulky carboxylic acid group, which may introduce steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effects | Predicted Outcome |

|---|---|---|

| C3 | Ortho to cyclopropyl, meta to methyl, meta to carboxyl | Favorable site for substitution |

| C5 | Para to cyclopropyl, ortho to methyl, meta to carboxyl | Favorable site for substitution |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. lumenlearning.com This type of reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide). lumenlearning.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

The structure of this compound does not possess the necessary features for facile nucleophilic aromatic substitution. The substituents present (cyclopropyl and methyl) are electron-donating, which would destabilize the anionic intermediate required for an SNAr mechanism. rsc.org Furthermore, the molecule lacks a suitable leaving group in its ground state. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions.

The reactivity of this compound is largely dictated by the interplay between the aromatic ring, the electron-withdrawing carboxylic acid group, the electron-donating methyl group, and the highly strained cyclopropyl ring. The cyclopropane (B1198618) ring, with its high p-character in C-C bonds, can behave similarly to a double bond, participating in reactions that involve ring-opening.

Ring-Opening Reactions

The high ring strain (approximately 27 kcal/mol) of the cyclopropane moiety makes it susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical attacks. nih.gov For aryl-substituted cyclopropanes, ring-opening is often facilitated by the stabilization of an intermediate cation or radical at the benzylic position.

Transformations utilizing the ring strain of cyclopropanes are a cornerstone of their synthetic utility, providing access to 1,3-difunctionalized products. rsc.org These reactions can be initiated by various reagents and catalysts. For instance, treatment of aryl cyclopropanes with boron trichloride (B1173362) (BCl₃) in the presence of arene nucleophiles can lead to a ring-opening 1,3-arylboration. rsc.org In the context of this compound, the electron-withdrawing nature of the carboxylic acid would likely influence the regioselectivity of such an opening.

Furthermore, photocatalytic methods have emerged for the 1,3-difunctionalization of aryl cyclopropanes. For example, the 1,3-oxyheteroarylation of aryl cyclopropanes can be achieved using azine N-oxides under visible light, proceeding through a photo-induced radical pathway. rsc.org Reductive cleavage of arylcyclopropanecarboxamides using sodium dispersion also results in the selective opening of the cyclopropane ring. acs.org

Table 1: Representative Ring-Opening Reactions for Aryl Cyclopropanes

| Reaction Type | Initiator/Catalyst | General Outcome | Reference |

|---|---|---|---|

| 1,3-Arylboration | BCl₃ / Arene | Formation of 1,3-diarylpropane derivatives with a boron functional group. | rsc.org |

| Photocatalytic 1,3-Oxyheteroarylation | Visible Light / Azine N-oxide | Formation of β-pyridyl ketones. | rsc.org |

| Reductive Cleavage | Sodium Dispersion | Cleavage of the cyclopropane ring to form γ-aryl-γ-borylalkanamides from carboxamide derivatives. | acs.org |

| Electrophilic Addition | Halogens, Acids | 1,3-addition products. | nih.gov |

Radical Reactions Involving the Cyclopropyl Group

The cyclopropyl group can participate in a variety of radical-mediated transformations. The formation of a radical adjacent to the cyclopropane ring, typically at the benzylic position, can lead to rapid ring-opening, generating a more stable, linear alkyl radical. This process is a key step in many radical cyclization and addition reactions. nih.gov

Studies on (arylmethylidene)cyclopropanes have shown that radical species can initiate a cascade of reactions, including ring-opening and subsequent cyclization with the aryl moiety to form complex polycyclic systems. colab.ws For this compound, a similar radical generation at the benzylic carbon could lead to a ring-opened radical intermediate. This intermediate could then be trapped by other reagents or undergo intramolecular reactions.

Photoredox catalysis offers a mild and efficient way to initiate such radical reactions. Visible-light-induced single-electron oxidation of aryl cyclopropanes generates a radical cation, which is prone to nucleophilic attack and ring-opening. rsc.orgacs.org The redox potential of the aryl cyclopropane is a critical factor in these transformations, and the substituents on the aromatic ring of this compound (–COOH and –CH₃) would modulate this property. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura type)

While the Suzuki-Miyaura coupling is most famously used to form aryl cyclopropanes by reacting an aryl halide with a cyclopropylboronic acid, the cyclopropyl group itself can participate in metal-catalyzed C-C bond formation. researchgate.netnih.gov The unique structural and bonding properties of cyclopropane make it more amenable to functionalization in transition-metal-catalyzed cross-couplings compared to other C(sp³)-hybridized substrates. ontosight.ai

One of the most common and powerful methods to synthesize compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a suitable aryl halide or triflate (e.g., a 2-bromo- or 2-iodo-4-methylbenzoic acid derivative) with cyclopropylboronic acid or its trifluoroborate salt. nih.gov These reactions are known for their mild conditions and high tolerance for diverse functional groups, including carboxylic acids. nih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) is often preferred over cyclopropylboronic acid due to its greater stability. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Synthesis of Aryl Cyclopropanes

| Component | Example |

|---|---|

| Aryl Halide | Aryl Bromide, Aryl Chloride |

| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), Tri-tert-butylphosphine |

| Base | K₃PO₄, K₂CO₃ |

| Solvent | Toluene (B28343)/H₂O, Cyclopentyl methyl ether (CPME)/H₂O |

Beyond synthesis, palladium(II) catalysis can achieve enantioselective C–H activation of cyclopropanes, coupling them with organoboron reagents to construct enantioenriched cis-substituted cyclopropanecarboxylic acids. acs.org This demonstrates that the C-H bonds of the cyclopropyl ring in a molecule like this compound are potential sites for direct functionalization.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for controlling the outcomes of reactions involving this compound. Mechanistic studies, often supported by computational chemistry, shed light on reaction pathways and transition state structures.

Reaction Pathway Elucidation

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three main steps: libretexts.orgubc.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., of a 2-bromo-4-methylbenzoic acid derivative), forming a Pd(II) intermediate. This step is often rate-determining.

Transmetalation: The organic group from the boron reagent (the cyclopropyl group) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which typically forms a more nucleophilic borate (B1201080) species.

Reductive Elimination: The two organic groups (the aryl and cyclopropyl moieties) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.

Ring-Opening Reactions: The mechanism of ring-opening depends heavily on the reaction conditions. For the 1,3-arylboration mediated by BCl₃, a stepwise pathway is proposed. rsc.org The Lewis acid BCl₃ coordinates to the cyclopropane, inducing ring-opening to form a zwitterionic intermediate with a benzylic cation. This cation is then trapped by a nucleophilic arene. rsc.org In radical-mediated openings, the reaction initiates with the formation of a radical cation via single-electron transfer, followed by nucleophilic attack or rearrangement to cleave the ring. rsc.orgacs.org

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for analyzing the transition states of reactions involving cyclopropanes. For ring-opening reactions, calculations can determine the energy barriers for different potential pathways, explaining the observed regioselectivity and stereoselectivity. researchgate.net

For example, in the tandem Heck-cyclopropane ring-opening reaction, the energy difference between competing transition states determines which C-C bond of the cyclopropane cleaves. researchgate.net Factors such as the coordination of substituents to the metal catalyst can significantly stabilize or destabilize a particular transition state, thereby directing the reaction pathway. researchgate.net While specific transition state analyses for this compound are not available, such computational models could predict its behavior, considering the electronic effects of the ortho-carboxy and para-methyl substituents on the stability of potential cationic or radical intermediates during a ring-opening event.

Compound Index

Radical Relay Mechanisms

Radical relay mechanisms are a class of chemical transformations where a radical species facilitates the transfer of reactivity from one part of a molecule to another. In the context of this compound, while specific, extensively documented radical relay mechanisms are not prevalent in readily available literature, plausible pathways can be postulated based on the reactivity of its constituent functional groups: the cyclopropyl ring, the benzoic acid, and the aromatic system.

A hypothetical radical relay could be initiated at the cyclopropyl group. The strained C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage under certain conditions, such as high temperatures or photochemical activation, to form a diradical intermediate. This ring-opening can be a key step in a radical relay process.

Postulated Radical Relay Pathway:

Initiation: A radical initiator (e.g., a peroxide) could abstract a hydrogen atom from the benzylic methyl group or, less likely, interact with the cyclopropyl ring to initiate a radical cascade.

Radical Formation on Cyclopropyl Ring: Alternatively, direct activation of the cyclopropyl group, for instance through photoredox catalysis, could lead to a ring-opened radical intermediate.

Relay to the Aromatic System: This radical could then interact with the adjacent aromatic ring. This might involve an intramolecular addition to the benzene ring, temporarily disrupting aromaticity and forming a new radical center on the ring.

Propagation/Termination: The newly formed radical on the aromatic ring could then participate in further reactions, such as hydrogen abstraction or reaction with another molecule, propagating the radical chain. Termination would occur through standard radical combination or disproportionation reactions.

The presence of the carboxylic acid group ortho to the cyclopropyl substituent can also influence the regioselectivity of such radical processes through directing effects or by participating in the reaction, for example, through decarboxylation under specific radical conditions.

Table 1: Key Features of Postulated Radical Relay in this compound

| Feature | Description |

| Radical Generation | Homolytic cleavage of cyclopropyl C-C bonds or hydrogen abstraction. |

| Relay Intermediate | Ring-opened cyclopropyl radical or a radical on the aromatic ring. |

| Driving Force | Relief of ring strain in the cyclopropyl group. |

| Influencing Factors | Nature of the radical initiator, reaction temperature, and light. |

Stereoelectronic Effects and Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a significant role in determining the behavior of this compound. The key interactions to consider are between the cyclopropyl group, the benzoic acid moiety, and the benzene ring.

The cyclopropyl group is known to be electron-donating towards an attached aromatic ring. This is due to the high p-character of the C-C bonds within the strained three-membered ring, which allows for effective overlap with the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

In the case of this compound, the cyclopropyl group is in the ortho position relative to the carboxylic acid group. This proximity leads to specific stereoelectronic interactions:

The Ortho Effect: The presence of the ortho-cyclopropyl group is expected to increase the acidity of the benzoic acid compared to its para-substituted counterpart (p-cyclopropylbenzoic acid). This is a manifestation of the "ortho effect," where ortho-substituents, regardless of their electronic nature, often lead to an increase in the acidity of benzoic acids. This effect is generally attributed to a combination of steric and electronic factors. Sterically, the ortho-cyclopropyl group may force the carboxylic acid group out of the plane of the benzene ring, which can destabilize the neutral acid to a greater extent than the carboxylate anion, thus favoring dissociation.

Conformational Preferences: The orientation of the cyclopropyl group relative to the benzene ring is governed by stereoelectronic factors. The preferred conformation will be one that maximizes the stabilizing overlap between the cyclopropyl bonding orbitals and the aromatic π-system. This conformational preference can, in turn, influence the reactivity of the molecule at different positions.

Studies on related compounds, such as p-cyclopropylbenzoic acid, have shown that the cyclopropyl group acts as an activating, electron-donating group. vaia.com For instance, the pKa of p-cyclopropylbenzoic acid is higher than that of benzoic acid, indicating it is a weaker acid due to the electron-donating nature of the cyclopropyl group destabilizing the carboxylate anion. vaia.com However, in the 2-ortho substituted isomer, the ortho effect is expected to counteract this, leading to a lower pKa (higher acidity).

Table 2: Comparison of Stereoelectronic Effects in Cyclopropyl Benzoic Acid Isomers

| Compound | Position of Cyclopropyl Group | Expected Electronic Effect | Influence on Acidity (Compared to Benzoic Acid) | Key Stereoelectronic Factor |

| This compound | Ortho | Electron-donating | Increased acidity | Ortho effect |

| p-Cyclopropylbenzoic acid | Para | Electron-donating | Decreased acidity | Resonance/Inductive effects |

Derivatization and Functionalization Strategies

2-Cyclopropyl-4-methylbenzoic Acid as a Synthetic Intermediate

With its multiple functionalization points, this compound serves as a valuable building block or scaffold for constructing more elaborate molecules, particularly in the fields of medicinal chemistry and materials science.

This compound is utilized as a key intermediate in the synthesis of complex chemical entities. Its rigid, substituted aromatic core combined with the lipophilic cyclopropyl (B3062369) group makes it an attractive fragment for designing molecules that target biological systems, such as enzyme inhibitors or receptor modulators. The carboxylic acid function provides a convenient attachment point for coupling with other molecular fragments. For instance, it can be used in the synthesis of inhibitors for various enzymes by forming an amide bond with an amine-containing fragment, positioning the cyclopropyl-methyl-phenyl group to interact with specific pockets in a protein's active site. Although specific, publicly documented syntheses starting from this exact molecule to a named complex drug are not widespread, its availability in chemical catalogs as a building block points to its established role in proprietary drug discovery programs.

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, known as libraries, for high-throughput screening. ijpsr.com this compound is an ideal scaffold for such libraries. nih.gov A "scaffold" provides a common core structure to which various building blocks can be attached.

In this context:

This approach allows for the systematic exploration of the chemical space around a core structure to identify compounds with desired biological activity. The use of positional scanning libraries, where different functional groups are systematically varied at each position on a scaffold, is a powerful tool in drug discovery that relies on versatile building blocks like this compound. ijpsr.com

Formation of Sp3-Enriched Compound Libraries

The generation of compound libraries with a high fraction of sp3-hybridized carbon atoms is a pivotal strategy in modern drug discovery. Such libraries offer access to a greater diversity of three-dimensional chemical space, often leading to improved physicochemical properties and novel biological activities compared to their flatter, sp2-rich aromatic counterparts. This compound serves as a versatile starting scaffold for the synthesis of sp3-enriched compound libraries through various derivatization and functionalization strategies targeting its carboxylic acid, aromatic ring, and cyclopropyl moieties.

One prominent strategy involves the bioisosteric replacement of the benzene (B151609) ring with saturated or partially saturated cyclic systems. nih.gov This approach aims to mimic the spatial arrangement of the substituents on the aromatic ring while increasing the molecule's three-dimensionality. For instance, the benzoic acid moiety can be replaced with scaffolds like bicyclo[1.1.1]pentane (BCP), which can project substituents in a similar manner to a para-substituted benzene ring. nih.gov Although not a direct derivatization of the existing ring, the synthesis of analogs where the 2-cyclopropyl-4-methylphenyl group is replaced by a suitably substituted saturated ring system represents a key strategy in generating sp3-rich libraries based on the core pharmacophore.

Furthermore, the carboxylic acid group of this compound is a prime handle for diversification. Standard amide bond formation with a diverse set of primary and secondary amines can introduce a wide array of sp3-rich fragments into the molecule. More advanced techniques involve the transformation of the carboxylic acid into other functional groups that can then be used for further elaboration. For example, reduction of the carboxylic acid to the corresponding alcohol would allow for etherification or esterification with a variety of sp3-rich building blocks.

The cyclopropyl group itself is a valuable contributor to the sp3 character of the molecule and is a common motif in medicinal chemistry due to its unique conformational and electronic properties. unl.ptdigitellinc.com Functionalization of the cyclopropyl ring, while challenging, can lead to novel scaffolds. Chemoenzymatic methods have been developed for the stereoselective assembly and diversification of cyclopropyl ketones, which could be adapted to derivatives of this compound. nih.gov

Below are potential derivatization strategies for generating sp3-enriched compound libraries from this compound, along with the types of resulting compounds.

Table 1: Derivatization Strategies for Sp3-Enriched Libraries

| Target Moiety | Derivatization Strategy | Resulting Compound Class | Potential for Sp3-Enrichment |

| Carboxylic Acid | Amide coupling with diverse amines | Amides | High, dependent on the R-groups of the amine |

| Carboxylic Acid | Reduction to alcohol followed by etherification | Ethers | High, dependent on the alkylating agent |

| Aromatic Ring | Bioisosteric replacement with saturated rings | Bicyclo[1.1.1]pentane (BCP) analogs | Very High |

| Aromatic Ring | Partial reduction (e.g., Birch reduction) | Dihydrobenzoic acid derivatives | Moderate to High |

| Cyclopropyl Group | Functionalization via radical-mediated reactions | Substituted cyclopropanes | High |

Table 2: Exemplary Compound Structures from Derivatization

| Starting Material | Reagent/Condition | Product Structure | Compound Name |

| This compound | (1) SOCl₂, (2) Piperidine | (2-Cyclopropyl-4-methylphenyl)(piperidin-1-yl)methanone | |

| This compound | (1) LiAlH₄, (2) NaH, Benzyl bromide | 1-(Benzyloxy)methyl-2-cyclopropyl-4-methylbenzene | |

| This compound | N-Bromosuccinimide, AIBN | 2-(1-Bromocyclopropyl)-4-methylbenzoic acid |

It is important to note that while these strategies are based on established chemical principles, their application to this compound would require specific experimental validation to optimize reaction conditions and assess the feasibility of generating diverse and robust compound libraries. The inherent metabolic stability often associated with cyclopropyl groups further enhances the value of such libraries in a drug discovery context. hyphadiscovery.com

Structure Reactivity and Structure Property Relationships

Correlating Structural Features with Reactivity Profiles

The reactivity of 2-Cyclopropyl-4-methylbenzoic acid, particularly the acidity of its carboxylic acid group, is modulated by a combination of electronic and steric factors originating from its substituents.

The electronic landscape of the benzene (B151609) ring is significantly influenced by its substituents, which in turn affects the acidity of the carboxylic acid. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs tend to decrease the acidity of benzoic acids by destabilizing the resulting carboxylate anion, while EWGs increase acidity by stabilizing the negative charge. libretexts.org

In this compound, both the cyclopropyl (B3062369) and methyl groups are considered electron-donating. The Hammett substituent constant (σ), a measure of the electronic effect of a substituent, confirms this character. For a para position, the cyclopropyl group has a σp value of -0.21, and the methyl group has a σp value of -0.17, indicating they are both electron-donating. pitt.edu A meta Hammett constant (σm) for the cyclopropyl group is -0.07. stenutz.eu

Despite the electron-donating nature of the cyclopropyl group, its position at the ortho-carbon introduces a significant steric effect known as the "ortho effect." This phenomenon is observed when a substituent adjacent to the carboxylic acid group causes steric hindrance, forcing the -COOH group to twist out of the plane of the benzene ring.

This loss of planarity inhibits the resonance between the carboxyl group's π-system and the aromatic ring. While resonance with the ring is typically stabilizing for the acid form, it can be destabilizing for the carboxylate conjugate base. By disrupting this resonance, the ortho-substituent can lead to a net increase in the acidity of the benzoic acid, often overpowering the substituent's electronic effect. Therefore, most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and even stronger than unsubstituted benzoic acid. This increased acidity is a direct consequence of the steric strain imposed by the ortho group.

For this compound, the bulky cyclopropyl group at the C2 position is expected to induce this steric twisting, leading to an enhancement of its acidic strength that would not be predicted from electronic effects alone.

Relationships between Molecular Structure and Spectroscopic Signatures

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton would appear as a broad singlet far downfield, typically above 12 ppm. The aromatic region would contain signals for the three protons on the benzene ring. The methyl protons would produce a sharp singlet around 2.3-2.4 ppm. The cyclopropyl group would exhibit complex multiplet signals in the upfield region (approx. 0.5-2.0 ppm) for its methine and methylene (B1212753) protons.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon environment. The carbonyl carbon of the carboxylic acid is expected in the 167-173 ppm range. The aromatic carbons would appear between approximately 125 and 145 ppm. The methyl carbon signal would be found around 21 ppm, and the carbons of the cyclopropyl ring would appear in the upfield region, typically below 20 ppm.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |

| Methyl (-CH₃) | ~2.4 | Singlet |

| Cyclopropyl (-CH-) | 1.5 - 2.0 | Multiplet |

| Cyclopropyl (-CH₂-) | 0.5 - 1.2 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-C OOH) | 167 - 173 |

| Aromatic (Ar-C) | 125 - 145 |

| Methyl (-C H₃) | ~21 |

| Cyclopropyl (-C H-) | 15 - 20 |

| Cyclopropyl (-C H₂-) | 5 - 15 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by features of the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration would appear around 1680-1710 cm⁻¹. docbrown.info Additional characteristic peaks would include C-H stretches for the aromatic, methyl, and cyclopropyl groups, as well as C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 176. nih.gov Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give a strong peak at m/z 159 ([M-17]⁺), and the loss of a carboxyl group (-COOH) to give a peak at m/z 131 ([M-45]⁺). miamioh.edu Another prominent fragment would likely be the phenyl cation derivative at m/z 131, resulting from the cleavage of the bond between the carbonyl carbon and the ring. The base peak is often the [M-OH]⁺ fragment due to its resonance stabilization. youtube.com

Computational Approaches to Structure-Property Predictions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the molecular structure and properties of compounds like this compound. mdpi.comresearchgate.net These calculations can accurately model geometric parameters (bond lengths and angles), electronic properties, and spectroscopic signatures.

For this molecule, DFT calculations can be used to determine key descriptors of reactivity, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map, for instance, would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the acidic proton and the carbonyl oxygen. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Publicly available databases provide computationally derived properties for this compound, offering insights into its physicochemical profile.

Computed Molecular Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 176.21 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 176.083729621 Da | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

This table is based on computationally generated data.

These computational approaches allow for a deep, quantitative understanding of the structure-property relationships that govern the behavior of this compound, complementing and explaining experimental observations.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure of 2-Cyclopropyl-4-methylbenzoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropyl and methyl substituents.

- 1H NMR : Analyze splitting patterns to distinguish cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet) and methyl groups (δ ~2.3–2.5 ppm, singlet).

- 13C NMR : Identify carbonyl carbons (δ ~165–175 ppm) and cyclopropyl carbons (δ ~5–15 ppm).

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Calibration : Compare retention times with a certified reference standard.

- Reference : Purity validation protocols align with safety data sheets (SDS) from Apollo Scientific .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) for Friedel-Crafts cyclopropanation .

- Reaction Solvent : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to control reaction kinetics.

- Temperature Gradients : Perform reactions at 80–120°C and monitor progress via TLC.

- Reference : Synthetic routes for analogous benzoic acids in PubChem and Enamine Ltd. Building Blocks Catalogue .

Q. How can contradictory spectral data (e.g., NMR peak splitting) for this compound be resolved?

- Methodological Answer :

- Dynamic Effects : Investigate temperature-dependent NMR to assess conformational exchange in the cyclopropyl ring.

- DFT Calculations : Use computational models (e.g., Gaussian) to predict coupling constants and compare with experimental data.

- Cross-Validation : Combine with mass spectrometry (HRMS) to confirm molecular formula .

Q. What in silico approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX) or cytochrome P450 enzymes.

- QSAR Modeling : Train models on datasets of benzoic acid derivatives with known IC₅₀ values.

- ADMET Prediction : Employ tools like SwissADME to assess bioavailability and toxicity .

Q. How do researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) using gravimetric analysis.

- Temperature Dependence : Conduct experiments at 25°C and 37°C to assess thermodynamic parameters.

- Literature Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Data and Application-Driven Questions

Q. What role does this compound play in synthesizing complex heterocycles?

- Methodological Answer :

- Intermediate in Cycloaddition : Use as a dienophile in Diels-Alder reactions to form bicyclic compounds.

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses.

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Derivatization : Modify the cyclopropyl ring (e.g., halogenation) or methyl group (e.g., oxidation to aldehyde).

- Biological Assays : Test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., E. coli) to correlate substituents with activity.

- Reference : SAR frameworks from pharmacological studies in and .

Ethical and Data Management Questions

Q. How should researchers balance open data sharing with proprietary concerns in studies involving this compound?

- Methodological Answer :

- Data Anonymization : Share spectral and crystallographic data via repositories (e.g., CCDC) without disclosing synthesis protocols.

- Collaboration Agreements : Use material transfer agreements (MTAs) for industry-academic partnerships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.